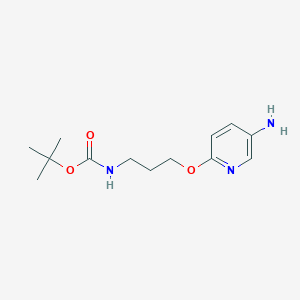![molecular formula C15H11NO B8165676 4'-Ethynyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B8165676.png)
4'-Ethynyl-[1,1'-biphenyl]-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Ethynyl-[1,1’-biphenyl]-3-carboxamide is an organic compound with the molecular formula C15H11NO It is a derivative of biphenyl, featuring an ethynyl group at the 4’ position and a carboxamide group at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Ethynyl-[1,1’-biphenyl]-3-carboxamide typically involves the following steps:
-
Formation of 4’-Ethynyl-[1,1’-biphenyl]: : This can be achieved through the Sonogashira coupling reaction, where 4-bromo-[1,1’-biphenyl] is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide.
-
Introduction of the Carboxamide Group: : The ethynylated biphenyl is then subjected to a reaction with an appropriate amine, such as ammonia or a primary amine, under conditions that facilitate the formation of the carboxamide group. This step may involve the use of coupling reagents like carbodiimides or activating agents like N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of 4’-Ethynyl-[1,1’-biphenyl]-3-carboxamide may follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4’-Ethynyl-[1,1’-biphenyl]-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitro-substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
4’-Ethynyl-[1,1’-biphenyl]-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule, particularly in the modulation of enzyme activity or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4’-Ethynyl-[1,1’-biphenyl]-3-carboxamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the carboxamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethynyl-[1,1’-biphenyl]: Lacks the carboxamide group, making it less versatile in terms of hydrogen bonding interactions.
4’-Ethynyl-[1,1’-biphenyl]-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, which can alter its reactivity and biological activity.
4’-Ethynyl-[1,1’-biphenyl]-3-methylamide: Features a methyl group on the amide nitrogen, which can influence its steric and electronic properties.
Uniqueness
4’-Ethynyl-[1,1’-biphenyl]-3-carboxamide is unique due to the presence of both the ethynyl and carboxamide groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
3-(4-ethynylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(10-13)15(16)17/h1,3-10H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFWOAMKVDQLGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4'-Formyl-3-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8165692.png)
